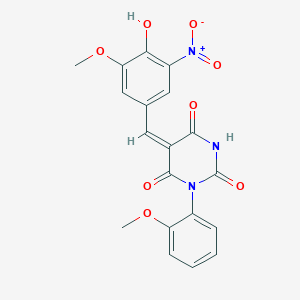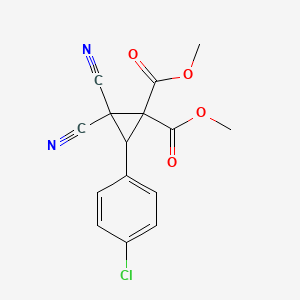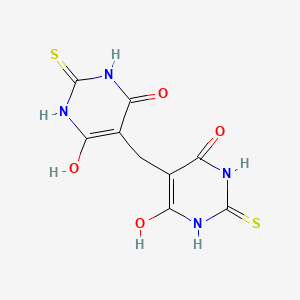
2,2'-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central propane-1,3-diyl backbone with two 3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one moieties attached, making it a molecule of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) typically involves a multi-step process. One common method includes the condensation of benzylamine with phthalic anhydride to form the isoindoline intermediate. This intermediate is then reacted with propane-1,3-diol under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as acetic acid, and are carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzyl ketones, while reduction can produce benzyl alcohols.
科学研究应用
2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its unique structure makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) exerts its effects is primarily through its interaction with molecular targets. The hydroxyl and benzyl groups allow for hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2’-oxopropane-1,3-diylbis(2-hydroxy-1H-indene-1,3(2H)-dione): This compound has a similar backbone but different functional groups, leading to distinct chemical properties.
2,2’-propane-1,3-diylbis(azaneylylidene)bis(methanylylidene)bis(4-methylphenol): Another structurally related compound with different substituents, affecting its reactivity and applications.
Uniqueness
The uniqueness of 2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
属性
分子式 |
C33H30N2O4 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
3-benzyl-2-[3-(1-benzyl-1-hydroxy-3-oxoisoindol-2-yl)propyl]-3-hydroxyisoindol-1-one |
InChI |
InChI=1S/C33H30N2O4/c36-30-26-16-7-9-18-28(26)32(38,22-24-12-3-1-4-13-24)34(30)20-11-21-35-31(37)27-17-8-10-19-29(27)33(35,39)23-25-14-5-2-6-15-25/h1-10,12-19,38-39H,11,20-23H2 |
InChI 键 |
LUIVDNJJFRHNIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5C4(CC6=CC=CC=C6)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea](/img/structure/B14947198.png)
![1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B14947199.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947206.png)
![2-({[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one](/img/structure/B14947217.png)

![2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B14947222.png)
![2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14947228.png)




![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,6-difluorophenyl)carbonyl]carbamate](/img/structure/B14947253.png)

![3-{(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}propanoic acid](/img/structure/B14947271.png)
